5,8-Quinolinedione, 2-chloro-4-methyl-
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Overview
Description
5,8-Quinolinedione, 2-chloro-4-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The structure of 5,8-quinolinedione forms the core of many bioactive molecules, making it a significant compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-quinolinedione derivatives typically involves the oxidation of quinoline or its derivatives. One common method includes the use of oxidizing agents such as sodium chlorate in acidic conditions . The reaction conditions often require careful control to avoid side reactions and to maximize yield .
Industrial Production Methods
Industrial production methods for 5,8-quinolinedione derivatives may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by oxidation and purification steps. The use of catalysts and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,8-Quinolinedione, 2-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline-ortho-quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits significant cytotoxic activity against cancer cell lines.
Medicine: Potential use as an anticancer, antibacterial, and antifungal agent.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,8-quinolinedione, 2-chloro-4-methyl- involves its interaction with cellular enzymes and proteins. The compound can inhibit the activity of NAD(P)H:quinone oxidoreductase, leading to the generation of reactive oxygen species and subsequent cell death . This mechanism is particularly effective against cancer cells, making it a promising anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-5,8-quinolinedione: Another quinoline derivative with similar biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Streptonigrin: A natural antibiotic with a quinoline core structure.
Uniqueness
5,8-Quinolinedione, 2-chloro-4-methyl- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the chlorine and methyl groups at specific positions on the quinoline ring contributes to its distinct chemical and biological properties .
Properties
CAS No. |
101402-58-8 |
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Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
2-chloro-4-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6ClNO2/c1-5-4-8(11)12-10-7(14)3-2-6(13)9(5)10/h2-4H,1H3 |
InChI Key |
VKVAWGYZXSHGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)C=CC2=O)Cl |
Origin of Product |
United States |
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